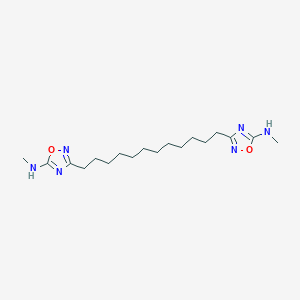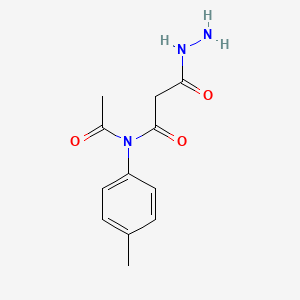
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of natural and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two tert-butyl groups at positions 6 and 8, a carbonitrile group at position 3, and a 2-oxo-2H-1-benzopyran core structure.
Vorbereitungsmethoden
The synthesis of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkylphenols and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Analyse Chemischer Reaktionen
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential therapeutic effects, such as antinociceptive (pain-relieving) properties and its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of TRPV1 receptors, which are involved in the detection of painful stimuli. The compound’s structure allows it to bind to these receptors and either activate or inhibit their function, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile can be compared with other similar compounds, such as:
6-tert-butyl-2-oxo-2H-1-benzopyran-3-carbonitrile: This compound has only one tert-butyl group, which may affect its chemical and biological properties.
6,8-Di-tert-butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group can lead to different reactivity and applications.
Other Coumarins: Various coumarin derivatives with different substituents can be compared based on their chemical structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
646053-11-4 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
6,8-ditert-butyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H21NO2/c1-17(2,3)13-8-11-7-12(10-19)16(20)21-15(11)14(9-13)18(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
LLMPVPSGUDTOJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
